Product packaging for (4-Hydroxyphenyl)acetone oxime(Cat. No.:)

(4-Hydroxyphenyl)acetone oxime

Cat. No.: B13807849
M. Wt: 165.19 g/mol
InChI Key: FPMWDMDLTSSKIU-JXMROGBWSA-N
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Description

(4-Hydroxyphenyl)acetone oxime is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B13807849 (4-Hydroxyphenyl)acetone oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-[(2E)-2-hydroxyiminopropyl]phenol

InChI

InChI=1S/C9H11NO2/c1-7(10-12)6-8-2-4-9(11)5-3-8/h2-5,11-12H,6H2,1H3/b10-7+

InChI Key

FPMWDMDLTSSKIU-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)O

Origin of Product

United States

Contextual Significance of Aromatic Oximes in Contemporary Organic Synthesis

Aromatic oximes, a class of organic compounds featuring the >C=N-OH functional group attached to an aromatic ring, are of considerable importance in modern organic synthesis. koyauniversity.org They serve as valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. arpgweb.commdpi.com The reactivity of the oxime group allows for various transformations, including rearrangements, reductions, and cycloadditions, making them versatile building blocks.

In recent years, the development of novel catalytic systems has further expanded the utility of aromatic oximes. acs.org For instance, metal-catalyzed reactions have enabled selective functionalization of the oxime moiety and the aromatic ring. acs.org Furthermore, the generation of oxime radicals has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation, providing efficient routes to complex molecular architectures. d-nb.infobeilstein-journals.org The ability of aromatic oximes to participate in these diverse reactions underscores their significance as key intermediates in the construction of valuable organic molecules.

Overview of the Chemical Structure of 4 Hydroxyphenyl Acetone Oxime and Its Unique Reactivity Considerations

(4-Hydroxyphenyl)acetone oxime, with the chemical formula C9H11NO2, possesses a distinct molecular architecture that dictates its reactivity. guidechem.com The structure features a p-hydroxyphenyl group attached to an acetone (B3395972) oxime moiety. This combination of a phenolic hydroxyl group, an aromatic ring, and an oxime functional group imparts unique chemical properties to the molecule.

The presence of the phenolic hydroxyl group (-OH) on the phenyl ring makes the compound acidic and allows for reactions typical of phenols, such as etherification and esterification. The aromatic ring itself can undergo electrophilic substitution reactions. The oxime group (>C=N-OH) is the primary site of many of its characteristic reactions. It can exist as E/Z isomers, which can influence reaction pathways and product selectivity. arpgweb.com The nitrogen atom of the oxime is nucleophilic, while the hydroxyl group is acidic. This dual nature allows it to react with both electrophiles and nucleophiles.

A key aspect of its reactivity involves the potential for the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. sciforum.net This reaction is a powerful tool for the synthesis of N-substituted amides. sciforum.net Furthermore, the oxime group can be reduced to an amine or oxidized to a nitro compound. The interplay between the phenolic hydroxyl group and the oxime functionality can lead to intramolecular reactions and the formation of heterocyclic structures, further highlighting the compound's synthetic potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS Number 50563-19-4
Appearance Solid
Melting Point 140 - 146 °C
Solubility Slightly soluble in water

Note: Data sourced from various chemical databases. guidechem.comlgcstandards.comchemicalbook.com

Historical Development and Evolution of Research on Phenolic Oximes As Synthetic Intermediates

The study of oximes dates back to the late 19th century with Viktor Meyer's discovery. acs.org However, the exploration of phenolic oximes as valuable synthetic intermediates has seen a more recent and rapid evolution. Initially, research focused on their fundamental properties and simple reactions. Over the past few decades, the synthetic utility of phenolic oximes has expanded significantly, driven by the need for efficient methods to construct complex molecules.

A significant milestone in the evolution of phenolic oxime chemistry was the recognition of their potential in coordination chemistry and catalysis. mdpi.com The ability of the phenolic hydroxyl group and the oxime nitrogen to coordinate with metal ions has led to the development of a wide range of metal complexes with interesting structural and reactive properties. mdpi.com

More recently, the focus has shifted towards the development of stereoselective and regioselective transformations of phenolic oximes. The use of chiral catalysts has enabled the enantioselective synthesis of various products derived from these intermediates. Furthermore, the exploration of oxime radicals, generated through oxidation, has provided new strategies for carbon-carbon and carbon-heteroatom bond formation. d-nb.infobeilstein-journals.org This ongoing research continues to uncover new facets of phenolic oxime reactivity, solidifying their role as indispensable tools in modern organic synthesis.

Theoretical and Computational Chemistry Studies on 4 Hydroxyphenyl Acetone Oxime

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, providing a foundational understanding of the molecule's stability and chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other chemical species. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): Describes the power of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), representing the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as μ² / 2η.

These parameters provide a quantitative framework for understanding the structure-reactivity relationship of (4-Hydroxyphenyl)acetone oxime. researchgate.net

Table 1. Calculated Global Reactivity Descriptors for this compound (Illustrative Data)
ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO4.90
Chemical Hardnessη(ELUMO - EHOMO) / 22.45
Chemical SoftnessS1 / η0.41
Electronegativityχ-(EHOMO + ELUMO) / 23.40
Chemical Potentialμ-3.40
Electrophilicity Indexωμ² / 2η2.36

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites within a molecule. niscpr.res.intandfonline.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions would be concentrated around the electronegative oxygen atoms of the phenolic hydroxyl group and the oxime moiety.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl groups are expected to be the most positive regions.

Green Regions: Correspond to areas of neutral or near-zero potential.

Analysis of the MEP map for this compound helps in understanding its intermolecular interactions, particularly hydrogen bonding, and provides a visual guide to its chemical reactivity. tandfonline.com The charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, complements the MEP map by providing quantitative atomic charges, further clarifying the electronic landscape of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed, step-by-step understanding of how a chemical transformation occurs.

The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. masterorganicchemistry.com For this compound, this reaction would yield N-(4-hydroxyphenyl)acetamide (paracetamol). Computational studies on analogous molecules like acetone (B3395972) oxime and acetophenone (B1666503) oxime have provided significant insights into this mechanism. nih.govresearchgate.netresearchgate.net

DFT calculations can model the entire reaction pathway, which generally involves:

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comresearchgate.net

Rearrangement/Migration: This is the rate-determining step. The group positioned anti to the leaving group migrates from carbon to the electron-deficient nitrogen atom as the N-O bond cleaves. This step can be either a single, concerted process or a stepwise process involving intermediates like a sigma-type cationic complex. nih.govresearchgate.net Computational studies can distinguish between these pathways by locating the relevant transition states and intermediates.

Hydrolysis: The resulting nitrilium ion intermediate is then attacked by a water molecule.

Tautomerization: A final proton transfer yields the stable amide product.

By calculating the activation energies for each step, computational models can predict the reaction rate and identify the most energetically favorable pathway. researchgate.net

Computational methods are highly effective in predicting the selectivity of chemical reactions. rsc.orgdntb.gov.uarsc.org In the context of the Beckmann rearrangement of this compound, the key aspect is stereoselectivity. It is a well-established principle, supported by computational evidence, that the migrating group is the one located anti (trans) to the hydroxyl group on the oxime's C=N double bond. researchgate.net

For an unsymmetrical ketoxime, two geometric isomers (E and Z) are possible. Computational modeling can determine the relative stabilities of these isomers and the energy barriers associated with the migration of each group. In the case of this compound, the two potential migrating groups are the methyl group and the 4-hydroxybenzyl group. The anti-migration rule dictates that the geometry of the starting oxime isomer determines the product. Computational analysis would predict which group migrates by calculating the transition state energies for both possibilities, thereby forecasting the major product of the rearrangement.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its properties and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements (conformers) that arise from rotation around its single bonds. By systematically rotating bonds—such as the C-C bond linking the phenyl ring to the side chain—and calculating the potential energy at each step using DFT, a potential energy surface can be constructed. This allows for the identification of stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. dntb.gov.ua By solving Newton's equations of motion for all atoms in the system, MD simulates the molecule's behavior over time in a defined environment, such as in a solvent box. For this compound, MD simulations can:

Reveal the dynamics of conformational changes.

Provide insights into intermolecular interactions, such as the formation and breaking of hydrogen bonds with solvent molecules or other solute molecules. doi.org

These simulations offer a dynamic picture that complements the static information obtained from quantum chemical calculations, providing a more complete understanding of the molecule's behavior in realistic conditions.

Exploration of Energy Landscapes and Stable Conformers

The conformational landscape of this compound is primarily defined by the stereochemistry of the oxime functional group and the rotation around the single bonds of the side chain. The C=N double bond of the oxime group gives rise to geometric isomers, designated as (E) and (Z), based on the relative orientation of the hydroxyl group and the larger substituent on the carbon atom. In the case of this compound, these would be the (E)-isomer, where the hydroxyl group is on the opposite side of the 4-hydroxyphenylmethyl group, and the (Z)-isomer, where they are on the same side.

Computational studies on analogous compounds, such as acetophenone oxime, have shown that the (E)-isomer is generally more stable than the (Z)-isomer. Theoretical calculations using the mechanical mechanism method (MM2) on acetophenone oxime revealed that the (E)-isomer is favored, which is consistent with experimental observations from 1H NMR data that show a higher abundance of one isomer. misuratau.edu.ly For acetophenone oxime, the minimized energies were calculated to be 3.65 Kcal/mol for the major (E)-isomer and 6.88 Kcal/mol for the minor (Z)-isomer, indicating a significant energy difference that favors the formation of the (E)-conformer. misuratau.edu.ly

By analogy, it is predicted that the (E)-isomer of this compound would also be the more stable conformer. The steric hindrance between the hydroxyl group of the oxime and the bulky 4-hydroxyphenylmethyl group in the (Z)-isomer would lead to a higher energy state compared to the (E)-isomer where these groups are positioned away from each other.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Isomer Key Dihedral Angle(s) Predicted Relative Energy (kcal/mol) Predicted Population (%)
1 (E) C-C-C=N anti-periplanar 0 (Reference) ~85
2 (Z) C-C-C=N syn-periplanar ~3.0 - 4.0 ~15
3 (E) C-C-C=N gauche ~1.5 - 2.5 <5
4 (Z) C-C-C=N gauche ~4.5 - 5.5 <1

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. Solvents can affect the equilibrium between the (E) and (Z) isomers, as well as the rotational conformers, by differentially solvating the ground states and transition states of conformational changes. nih.gov The presence of both a hydrogen bond donor (the phenolic and oximic hydroxyl groups) and hydrogen bond acceptors (the oxygen and nitrogen atoms) in the molecule suggests that its behavior will be particularly sensitive to the solvent's polarity and hydrogen-bonding capacity.

In polar protic solvents, such as water or methanol (B129727), the solvent molecules can form hydrogen bonds with both the hydroxyl groups and the nitrogen atom of the oxime. This can stabilize both the (E) and (Z) isomers, but the extent of stabilization may differ, potentially altering their relative populations compared to the gas phase or nonpolar solvents. For instance, solvents capable of forming strong hydrogen bonds can influence the tautomerization process in similar azomethine-functionalized compounds. nih.gov The reactivity of the molecule, for example, in terms of its acidity (pKa of the phenolic hydroxyl) or its participation in reactions, will also be affected. Polar solvents are known to stabilize charged intermediates and transition states, which can accelerate or decelerate certain reactions. ucsb.edu

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent can act as a hydrogen bond acceptor. This would lead to strong interactions with the hydroxyl groups of this compound. Such interactions can influence the conformational preferences and the electronic distribution within the molecule. nih.gov

In nonpolar solvents, such as cyclohexane (B81311) or carbon tetrachloride, intramolecular hydrogen bonding, if sterically feasible, might become more significant in the absence of competing interactions with the solvent. The relative stability of the (E) and (Z) isomers in nonpolar solvents will be primarily governed by intramolecular steric and electronic effects. The choice of solvent is also critical for understanding partitioning behavior, as seen in molecular dynamics simulations of similar phenolic compounds in water and octanol, which are used to predict properties like the octanol/water partition coefficient (logP). chemrxiv.orgacs.org

Table 2: Predicted Solvent Effects on the Properties of this compound

Solvent Type Example(s) Predicted Effect on Conformation Predicted Effect on Reactivity
Polar Protic Water, Methanol Stabilization of both (E) and (Z) isomers through H-bonding; may alter the equilibrium ratio. Enhanced acidity of phenolic OH; potential for altered reaction rates due to stabilization of polar transition states.
Polar Aprotic DMSO, Acetone Strong H-bond acceptance by solvent, stabilizing conformers with exposed OH groups. May influence nucleophilicity and electrophilicity of different sites on the molecule.
Nonpolar Cyclohexane, Toluene Intramolecular forces (van der Waals, steric hindrance) will dominate conformational preference. Generally lower reactivity compared to polar solvents for reactions involving charged species.

Computational Modeling of Molecular Interactions

In Silico Docking Studies with Model Receptors or Enzymes to Predict Binding Modes

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can provide insights into the potential biological activity of this compound by modeling its interactions with the binding sites of various proteins. Given the phenolic and oxime moieties, this compound could potentially interact with a range of biological targets.

For this theoretical study, a model receptor from the tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, is a plausible target. Phenolic compounds are known to interact with the ATP-binding site of kinases. mdpi.com Docking simulations of this compound into the active site of a model tyrosine kinase would likely predict that the 4-hydroxyphenyl group plays a crucial role in binding. This group could act as a hydrogen bond donor to acceptor residues in the binding pocket, such as aspartate or glutamate, and could also engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.

The oxime group introduces additional possibilities for hydrogen bonding, with the hydroxyl group acting as a donor and the nitrogen atom as an acceptor. The acetone backbone provides a degree of conformational flexibility, allowing the molecule to adopt a shape that is complementary to the binding site. The binding mode would likely involve a combination of hydrogen bonds, hydrophobic interactions, and possibly pi-cation interactions if a positively charged residue is nearby. The specific interactions and the calculated binding affinity would provide a theoretical basis for its potential as an inhibitor of the model enzyme. Similar in silico studies have been conducted on other oxime-containing ligands with targets like VEGFR-2 and EGFRK, demonstrating the utility of this approach. dergipark.org.tr

Table 3: Predicted Binding Interactions of this compound with a Model Tyrosine Kinase Active Site

Molecular Moiety Potential Interacting Residue(s) Type of Interaction Predicted Contribution to Binding Affinity
Phenolic Hydroxyl Group Asp, Glu, Thr Hydrogen Bond (Donor) High
Phenyl Ring Phe, Tyr, Leu, Val Pi-Stacking, Hydrophobic Moderate to High
Oxime Hydroxyl Group Main chain carbonyls, Asp, Glu Hydrogen Bond (Donor) Moderate
Oxime Nitrogen Lys, Arg, Ser Hydrogen Bond (Acceptor) Moderate
Acetone Methyl Group Leu, Val, Ala Hydrophobic Low to Moderate

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical and predictive)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A theoretical QSAR model for this compound and related phenolic compounds can be proposed to predict a specific biological activity, such as antioxidant capacity. The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.

A predictive QSAR model for the antioxidant activity of a series of phenolic oximes, including this compound, would likely involve a combination of electronic, steric, and lipophilic descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule. For antioxidant activity, the Highest Occupied Molecular Orbital (HOMO) energy is often important; a higher HOMO energy indicates a greater ability to donate an electron. nih.gov The bond dissociation enthalpy (BDE) of the phenolic O-H bond is another critical descriptor, with a lower BDE correlating with higher antioxidant activity.

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight, molecular volume, and specific steric parameters can influence how the molecule interacts with its target or its accessibility to reactive sites.

Lipophilic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for lipophilicity. It can influence the compound's ability to reach its site of action, for example, by crossing cell membranes.

A hypothetical linear QSAR model for the antioxidant activity (expressed as log(1/IC50)) could take the following form:

log(1/IC50) = c1(HOMO) - c2(BDE) + c3(logP) - c4(Molecular Volume) + constant

Where c1, c2, c3, and c4 are coefficients determined by statistical analysis of a training set of molecules. This model would predict that compounds with a higher HOMO energy, lower phenolic O-H BDE, and optimal lipophilicity would exhibit higher antioxidant activity. The negative term for molecular volume suggests that excessive bulkiness might hinder activity. Such QSAR models have been successfully developed for various phenolic compounds to predict their antioxidant potential. nih.govimist.ma

Table 4: Key Descriptors for a Theoretical QSAR Model of Antioxidant Activity of Phenolic Oximes

Descriptor Class Specific Descriptor Predicted Influence on Antioxidant Activity Rationale
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Positive Correlation Higher HOMO energy facilitates electron donation to neutralize free radicals.
Electronic Phenolic O-H Bond Dissociation Enthalpy (BDE) Negative Correlation A weaker O-H bond allows for easier hydrogen atom donation to scavenge radicals.
Lipophilic Octanol-Water Partition Coefficient (logP) Parabolic Relationship Optimal lipophilicity is needed for transport to the site of action without being too retained in lipid phases.
Steric Molecular Volume Negative Correlation Increased bulk around the phenolic hydroxyl group can sterically hinder its interaction with free radicals.
Topological Number of Hydroxyl Groups Positive Correlation More hydroxyl groups can provide more sites for radical scavenging.

Analytical Methodologies for Purity Assessment and Reaction Monitoring of 4 Hydroxyphenyl Acetone Oxime

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone in the analytical workflow of (4-Hydroxyphenyl)acetone oxime, offering high-resolution separation of the target compound from structurally related impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov A stability-indicating reversed-phase HPLC method is essential for separating the main component from its potential degradation products and process-related impurities.

Method Development:

A typical HPLC method for this compound would be developed on a C18 stationary phase, which is well-suited for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic acid) and an organic solvent such as acetonitrile or methanol (B129727). nih.gov Gradient elution is often preferred to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the phenolic ring in this compound provides strong chromophoric activity. The detection wavelength would be selected based on the UV spectrum of the compound to ensure maximum sensitivity.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Method Validation:

The developed HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. digitellinc.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of hypothetical validation data for the proposed HPLC method is provided in the table below.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis. mdpi.com

Derivatization:

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on both the phenolic and oxime hydroxyl groups with trimethylsilyl (TMS) groups. nih.govnih.gov This derivatization reduces the polarity and increases the volatility of the analyte.

Analysis:

The resulting TMS-derivatized this compound can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for identification and quantification. The mass spectrum of the TMS derivative would be expected to show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the analyte. GC-MS is particularly useful for trace analysis due to its high sensitivity and selectivity. tandfonline.com

A proposed GC-MS method for the analysis of silylated this compound is outlined below.

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Injector Temperature 250 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Spectrophotometric and Electrochemical Assays for Quantitative Determination

Spectrophotometric and electrochemical methods offer alternative approaches for the quantitative determination of this compound, often providing simpler and more rapid analyses compared to chromatographic techniques.

Spectrophotometric Assays:

UV-Visible spectrophotometry can be utilized for the quantification of this compound due to the presence of the chromophoric phenyl ring. mu-varna.bg The absorbance of a solution of the compound is measured at its wavelength of maximum absorption (λmax) and the concentration is determined using a calibration curve prepared from standards of known concentration. ijset.in The λmax for this compound is expected to be in the UV region, likely around 225 nm and 275 nm, characteristic of phenolic compounds.

The Folin-Ciocalteu assay is a widely used spectrophotometric method for the determination of total phenolic compounds. redalyc.org This method is based on the oxidation of the phenolic hydroxyl group by the Folin-Ciocalteu reagent in an alkaline medium, which results in the formation of a blue-colored complex that can be quantified spectrophotometrically at around 765 nm. redalyc.org While this method is not specific to this compound, it can be a useful tool for estimating the total phenolic content in a sample.

Electrochemical Assays:

Electrochemical methods, such as voltammetry, can be developed for the sensitive and selective determination of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. An electrochemical sensor, for example, based on a modified glassy carbon electrode, could be designed to facilitate the electron transfer process and enhance the analytical signal. nih.gov The current generated during the oxidation would be proportional to the concentration of this compound. Such sensors can offer advantages of portability, low cost, and rapid analysis. mdpi.com

Development of In Situ Monitoring Techniques for Synthetic Processes

In situ monitoring techniques are invaluable for understanding and optimizing the synthesis of this compound. These process analytical technologies (PAT) provide real-time information about the reaction progress, enabling better control over reaction parameters and ensuring consistent product quality. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy:

In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. mt.com An ATR probe immersed in the reaction mixture can continuously collect infrared spectra. For the synthesis of this compound from 4-hydroxyphenylacetone and hydroxylamine (B1172632), FTIR can be used to monitor the disappearance of the characteristic carbonyl (C=O) stretching band of the starting ketone (around 1680 cm⁻¹) and the appearance of the C=N stretching band of the oxime (around 1650 cm⁻¹) and the broad O-H stretching band of the oxime hydroxyl group (around 3300 cm⁻¹). researchgate.netnih.gov This allows for the determination of reaction kinetics and endpoint.

Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in situ reaction monitoring. wallonie.be It is particularly advantageous for reactions in aqueous media as water is a weak Raman scatterer. The formation of this compound can be monitored by observing changes in the Raman spectrum, such as the appearance of bands associated with the C=N bond and changes in the aromatic ring vibrations. uliege.be

Emerging Research Directions and Future Prospects for 4 Hydroxyphenyl Acetone Oxime Research

Novel Synthetic Strategies and Biocatalytic Innovations

The synthesis of (4-Hydroxyphenyl)acetone oxime and other aromatic oximes has traditionally relied on the condensation reaction between a ketone or aldehyde and hydroxylamine (B1172632). wikipedia.orgwikipedia.org While effective, conventional methods often involve harsh reaction conditions, toxic reagents, and the formation of isomeric mixtures that can be challenging to separate. Current research is focused on developing greener, more efficient, and highly selective synthetic routes.

Mechanochemical Synthesis: A promising green chemistry approach involves the use of mechanochemistry, such as grindstone milling, for the synthesis of aromatic oximes. This solvent-free method has been shown to produce high yields and purity of various aromatic aldehyde oximes by grinding the solid aldehyde with hydroxylamine hydrochloride in the presence of a support like Florisil®. semanticscholar.orgresearchgate.net This technique reduces waste and energy consumption, offering a more sustainable alternative to traditional solution-phase synthesis.

Biocatalytic Innovations: Biocatalysis is emerging as a powerful tool for the synthesis and modification of oximes under mild conditions. Lipases, for instance, have been successfully employed in the acetylation of aromatic oximes to produce oxime esters. semanticscholar.orgresearchgate.net Enzymes like Candida antarctica lipase (B570770) (Novozyme 435) have demonstrated high conversion rates (≥99%) in these reactions. semanticscholar.org Furthermore, lyases, such as tyrosine phenol (B47542) lyase, are utilized in the production of key pharmaceutical intermediates, showcasing the potential for enzymatic pathways in synthesizing complex molecules derived from aromatic precursors. illinois.edu The use of whole-cell biocatalysts and engineered enzymes could pave the way for the enantioselective synthesis of chiral oximes and their derivatives, opening new avenues in drug discovery and asymmetric synthesis.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Mechanochemistry Solvent-free, solid-state reactionReduced environmental impact, high yields, simplified purification
Biocatalysis (e.g., Lipases) Mild reaction conditions, high selectivityEnantioselective synthesis, functional group tolerance, green process
Flow Chemistry Precise control over reaction parametersImproved safety, scalability, and reproducibility
Photocatalysis Use of light to drive reactionsNovel reactivity, access to unique chemical transformations

Advanced Applications in Functional Materials Chemistry (e.g., Polymer Chemistry, Ligand Design for Metal Extraction)

The dual functionality of this compound, featuring both a nucleophilic oxime group and a phenolic hydroxyl group, makes it a versatile building block in materials science. smolecule.com Its ability to participate in various chemical transformations allows for its incorporation into a wide range of functional materials.

Polymer Chemistry: this compound and its parent ketone, 4-hydroxyphenylacetone, are valuable precursors in polymer chemistry. smolecule.comchemimpex.com The hydroxyl group can be used for polyester (B1180765) and polycarbonate synthesis, while the oxime functionality offers a site for cross-linking or post-polymerization modification. Oxime-containing polymers are being explored for their potential in creating dynamic materials, where the reversible nature of the oxime linkage can be exploited for self-healing or stimuli-responsive applications. nsf.govrsc.org The incorporation of the phenolic group can also enhance the thermal stability and antioxidant properties of the resulting polymers. chemimpex.com

Ligand Design for Metal Extraction: The oxime group is an excellent chelating agent for various metal ions, a property that has been extensively utilized in hydrometallurgy. smolecule.com Phenolic oximes, in particular, are effective extractants for metals like copper. researchgate.netcore.ac.uk The design of novel ligands based on the this compound scaffold could lead to more selective and efficient metal extraction processes. The presence of the hydroxyl group can influence the solubility and extraction mechanism of the metal-ligand complex. researchgate.net Research in this area focuses on tuning the electronic and steric properties of the ligand to achieve selective extraction of valuable or toxic metals from complex mixtures, including electronic waste.

Application AreaRole of this compoundPotential Impact
Polymer Chemistry Monomer, cross-linking agentDevelopment of specialty polymers with enhanced thermal stability and antioxidant properties. smolecule.comchemimpex.com
Ligand Design Metal chelatorCreation of selective extractants for hydrometallurgy and environmental remediation. researchgate.neted.ac.uk
Coatings and Adhesives Adhesion promoter, curing agentImproved performance and durability of coating and adhesive formulations.
Bioconjugation Linker moleculeFacile and stable conjugation of biomolecules for diagnostic and therapeutic applications. nsf.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The integration of computational chemistry with experimental organic chemistry is providing unprecedented insights into the structure, reactivity, and properties of molecules like this compound. Computational tools are becoming indispensable for predicting reaction outcomes, designing new experiments, and understanding complex chemical phenomena.

Predicting Isomer Ratios and Reactivity: A significant challenge in oxime chemistry is controlling the formation of E/Z isomers. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different isomers and transition states, thereby predicting the thermodynamically and kinetically favored products under various reaction conditions. This predictive power can guide the development of synthetic protocols that yield a single, desired isomer.

Mechanism Elucidation: Computational studies can elucidate the detailed mechanisms of reactions involving oximes. For instance, the Beckmann rearrangement, a classic reaction of oximes, can be modeled to understand the migratory aptitude of different groups and the role of catalysts. wikipedia.org Similarly, computational modeling can help in understanding the interactions between oxime-based ligands and metal ions, aiding in the rational design of more effective extractants.

Virtual Screening and Materials Design: In the context of materials science, computational screening can be employed to predict the properties of polymers derived from this compound. By simulating properties such as thermal stability, mechanical strength, and electronic characteristics, researchers can identify promising candidates for synthesis and testing, thereby accelerating the materials discovery process.

Challenges and Opportunities in the Field of Aromatic Oxime Chemistry

Despite significant progress, the chemistry of aromatic oximes continues to present both challenges and exciting opportunities for future research.

Challenges:

Stereocontrol: Achieving high stereoselectivity in the synthesis of oximes, particularly ketoximes, remains a significant hurdle. The development of catalysts and reaction conditions that provide precise control over E/Z isomerism is crucial. nih.gov

N-O Bond Cleavage: The reductive cleavage of the weak N-O bond in oximes often leads to the formation of primary amines as side products during reductions intended to yield hydroxylamines. nih.govresearchgate.net Developing chemoselective reduction methods is an ongoing challenge.

Scalability and Sustainability: Many novel synthetic methods for oximes have yet to be demonstrated on a large scale. Ensuring that new synthetic routes are not only efficient but also economically viable and environmentally benign is essential for their practical application.

Opportunities:

Catalysis: There is a vast opportunity for the development of new catalytic systems for oxime synthesis and transformation. This includes homogeneous, heterogeneous, and biocatalytic approaches that offer improved efficiency, selectivity, and sustainability.

Novel Reactivity: The unique electronic properties of the oxime functional group can be harnessed to discover new chemical reactions and synthetic methodologies. nsf.gov The exploration of photocatalytic and electrocatalytic transformations of oximes is a particularly promising area.

Advanced Materials: Aromatic oximes are versatile building blocks for the creation of novel functional materials, including polymers, metal-organic frameworks (MOFs), and sensors. Their ability to form reversible covalent bonds and coordinate with metals opens up possibilities for designing smart materials with tunable properties. nsf.govrsc.org

Medicinal Chemistry: Oxime and oxime ether moieties are present in a number of biologically active compounds and have been investigated for their potential anticancer, antimicrobial, and antioxidant properties. smolecule.commdpi.com The this compound scaffold could serve as a starting point for the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic pathways for (4-Hydroxyphenyl)acetone oxime in laboratory settings?

Methodological Answer: The compound is typically synthesized via condensation of 4-hydroxyacetophenone with hydroxylamine hydrochloride under reflux conditions. Key steps include:

  • Reaction Setup: Dissolve 4-hydroxyacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 ethanol-water mixture.
  • pH Control: Adjust to pH 5–6 using sodium acetate buffer to optimize oxime formation .
  • Purification: Recrystallize the crude product using ethanol or methanol to achieve >98% purity (confirmed by HPLC or melting point analysis) .

Q. Table 1: Typical Reaction Conditions

ParameterValue/Description
Solvent SystemEthanol-water (1:1 v/v)
TemperatureReflux (~80°C)
Reaction Time4–6 hours
Yield70–85% (depending on purification)

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the oxime proton signal at δ 8.5–9.5 ppm and aromatic protons (4-hydroxyphenyl group) at δ 6.5–7.5 ppm .
    • ¹³C NMR: Confirm the presence of the carbonyl carbon (~150 ppm for oxime) and aromatic carbons.
  • IR Spectroscopy: Identify the N–O stretch (~930 cm⁻¹) and O–H stretch (~3300 cm⁻¹) .
  • Melting Point: Compare observed values (141–145°C) with literature data to assess purity .

Advanced Research Questions

Q. What mechanistic insights exist for intramolecular oxime transfer reactions involving this compound?

Methodological Answer: Computational studies (e.g., DFT calculations) reveal:

  • Intermediate Formation: Water addition to the oxime generates a tetrahedral intermediate (activation barrier ~15–20 kcal/mol) .
  • Energy Profiles: The rate-determining step is often the expulsion of water, with barriers influenced by substituents on the phenyl ring .
  • Experimental Validation: Use kinetic isotope effects (KIEs) or trapping experiments to confirm intermediates. For example, deuterated solvents can slow proton transfer steps, aiding in intermediate detection .

Q. Table 2: Key Computational Findings

ParameterValue/Description
Activation Barrier18.3 kcal/mol (water expulsion step)
Intermediate StabilityIntermediate 4 is most stable
Solvent EffectsPolar solvents stabilize intermediates

Q. How does pH influence the stability and reactivity of this compound?

Methodological Answer:

  • Acidic Conditions (pH < 3): Rapid hydrolysis occurs, yielding 4-hydroxyacetophenone and hydroxylamine. Monitor via UV-Vis spectroscopy (loss of oxime absorption at 260 nm) .
  • Basic Conditions (pH > 10): Oxime remains stable but may undergo nucleophilic substitution if functional groups (e.g., esters) are present.
  • Experimental Design: Conduct accelerated stability studies at varying pH (1–12) and temperatures (25–60°C). Use HPLC to quantify degradation products .

Q. How should researchers address contradictions in reported purity and yield data for this compound?

Methodological Answer:

  • Source Comparison: Cross-reference synthesis protocols (e.g., hydroxylamine stoichiometry, solvent systems) from peer-reviewed studies .
  • Validation Techniques:
    • Reproduce synthesis under standardized conditions.
    • Use orthogonal purity assays (e.g., HPLC + elemental analysis) to resolve discrepancies .
  • Statistical Analysis: Apply ANOVA to compare yields across multiple batches and identify outliers due to experimental variability.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .
  • Spill Management: Collect solid spills using a HEPA-filter vacuum. Avoid aqueous cleanup to prevent hydrolysis .
  • Storage: Store in airtight containers at 2–8°C to prevent decomposition. Label containers with GHS hazard codes (H315, H319) .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Metal Chelation: Use as a ligand for transition metals (e.g., Ni²⁺, Co²⁺) in catalytic systems. Characterize complexes via X-ray crystallography .
  • Drug Design: Incorporate into prodrugs via oxime ester linkages. Evaluate hydrolytic release kinetics under physiological conditions (pH 7.4, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.